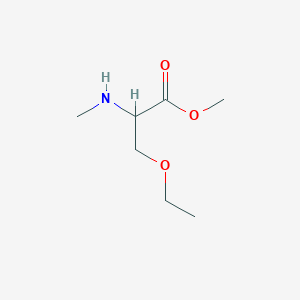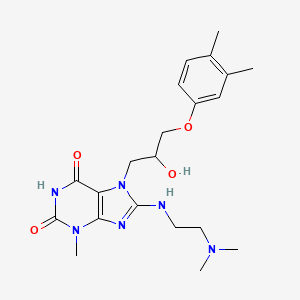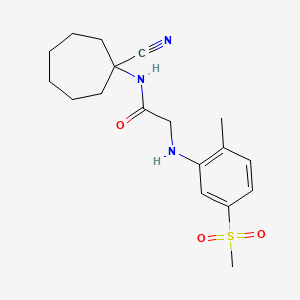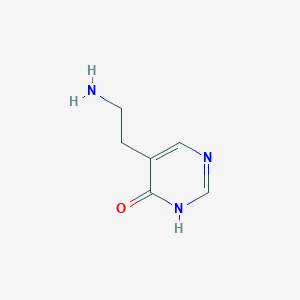
Methyl 3-ethoxy-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-ethoxy-2-(methylamino)propanoate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that its close relative, “Methyl 3-(methylamino)propanoate”, has a CAS Number of 24549-12-02.
Synthesis Analysis
The synthesis of “Methyl 3-ethoxy-2-(methylamino)propanoate” is not well-documented in the available resources. However, related compounds such as “Methyl 3-(methylamino)propanoate” have been synthesized using various methods23. For instance, one method involves the use of a Schlenk tube charged with the precursor compound, which is then dissolved in ethanol3.Molecular Structure Analysis
The molecular structure of “Methyl 3-ethoxy-2-(methylamino)propanoate” is not readily available. However, a related compound, “Methyl 2-methyl-3-(methylamino)propanoate”, has a molecular formula of C6H13NO24.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-ethoxy-2-(methylamino)propanoate” are not well-documented. However, related compounds such as “Methyl 3-(methylamino)propanoate” can undergo various reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-ethoxy-2-(methylamino)propanoate” are not readily available. However, a related compound, “Methyl 3-[2-(dimethylamino)ethoxy]propanoate”, has a molecular formula of C8H17NO3 and an average mass of 175.225 Da7.Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
A study highlighted the use of palladium-based catalysts for the production of methyl propanoate, a process relevant to the broader application of Methyl 3-ethoxy-2-(methylamino)propanoate in chemical synthesis. The research demonstrated the effectiveness of a new zero-valent palladium complex in catalyzing the methoxycarbonylation of ethene, showing potential for efficient production methods in organic synthesis (Clegg et al., 1999).
Environmental Degradation
Research into the atmospheric degradation of related compounds has provided insight into the environmental fate of Methyl 3-ethoxy-2-(methylamino)propanoate. A study on 3-ethoxy-1-propanol, which shares functional groups with Methyl 3-ethoxy-2-(methylamino)propanoate, revealed its reactivity with atmospheric oxidants. The findings contribute to understanding the atmospheric lifetimes and environmental impact of such compounds (Aranda et al., 2021).
Metabolism and Toxicology
A pivotal study identified the specific metabolites of designer drugs structurally related to Methyl 3-ethoxy-2-(methylamino)propanoate, shedding light on its metabolic pathways. This research provides a foundation for understanding the biotransformation and potential toxicological profiles of compounds within this chemical class (Zaitsu et al., 2009).
Material Science
The development of water-soluble reactive copolymers using cyclic N-vinylamide derivatives, including a study involving methyl 2-(ethoxycarbonothioylthio)propanoate as a chain transfer agent, showcases the application of Methyl 3-ethoxy-2-(methylamino)propanoate in creating novel materials for bioconjugation with proteins. This research underscores its utility in developing advanced materials with specific biological interactions (Peng et al., 2015).
Safety And Hazards
The safety and hazards of “Methyl 3-ethoxy-2-(methylamino)propanoate” are not well-documented. However, when handling similar compounds, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing8.
Zukünftige Richtungen
The future directions for the study and application of “Methyl 3-ethoxy-2-(methylamino)propanoate” are not well-documented. However, related compounds such as “Methyl 3-(methylamino)propanoate” are being studied for various applications2.
Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Eigenschaften
IUPAC Name |
methyl 3-ethoxy-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-11-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJGQKUZCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethoxy-2-(methylamino)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)


![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)